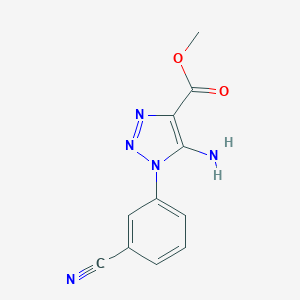![molecular formula C12H8N2O2 B428298 pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one CAS No. 10189-46-5](/img/structure/B428298.png)
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Descripción general
Descripción
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a complex organic compound . It is also known as 1-[4-chloranyl-3-(trifluoromethyl)phenyl]-3-(5-oxidanylidene-6-pyridin-4-yl-pyrido[2,3-b][1,5]benzoxazepin-9-yl)urea . The molecular formula is C25H15ClF3N5O3 and the molecular weight is 525.867 .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is highly complex . X-ray diffraction analyses of related compounds have revealed highly planar structures between the pyridine ring and the carbazole framework .Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition
- Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase: Compounds including pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one have shown significant inhibitory activity against HIV-1 reverse transcriptase. Specific A-ring substitutions enhance their potency, making them potential candidates for HIV-1 treatment (Klunder et al., 1992).
Multidrug-Resistance Modulating Agents
- Substituted Pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones: These compounds have been found effective as chemosensitizers, reversing multidrug resistance in certain cell lines. They demonstrate a potential in enhancing the efficacy of chemotherapeutic agents (Ott et al., 2004).
Central Nervous System Agents
- Pyridobenzoxazepine Derivatives as Potential CNS Agents: A variety of pyridobenzoxazepine derivatives have been synthesized and evaluated for their neurochemical properties. They show affinities for D2, D1, 5-HT2, and cholinergic receptors, indicating potential applications in CNS disorders (Liégeois et al., 1994).
CDK8 Inhibitors
- CDK8 Inhibitors for Cancer Therapeutics: Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives have been identified as potent CDK8 inhibitors. CDK8 plays a role in oncogenic control, and its inhibition is a promising strategy in cancer treatment (Martínez-González et al., 2020).
Antipsychotic Agents
- Triazolo-pyrido Benzoxazepines: The development of triazolo-pyrido benzoxazepines, structurally similar to known antipsychotic agents, has been explored. These compounds may have utility in CNS research due to their affinities for 5-HT and dopamine receptors (Ranasinghe et al., 2017).
Synthesis Methods
- Novel Synthesis Approaches: Various studies have been conducted to develop new methods for the synthesis of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one and its derivatives, highlighting the chemical interest in these compounds (Potikha et al., 2020).
Propiedades
IUPAC Name |
6H-pyrido[2,3-b][1,5]benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-8-4-3-7-13-12(8)16-10-6-2-1-5-9(10)14-11/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKXEJRITQTCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276026 | |
| Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
CAS RN |
10189-46-5 | |
| Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10189-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B428215.png)
![2-[3-(4-chlorophenyl)-4H-indeno[1,2-c]pyrazol-1-yl]acetic acid](/img/structure/B428218.png)




![(3-(2-chlorophenyl)indeno[1,2-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B428227.png)

![Methyl 3-{[(4-pyridinylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B428231.png)
![methyl 3-({[(2-oxo-2H-chromen-4-yl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B428233.png)
![Methyl 3-({[(5-chloro-2-pyridinyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B428234.png)
![Methyl 3-({[(3-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B428235.png)
![Methyl 3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B428236.png)
![Methyl 3-{[(2-pyrimidinylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B428238.png)